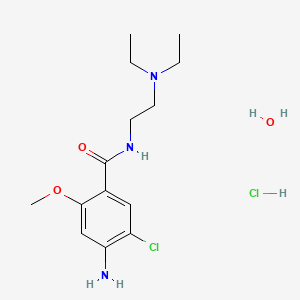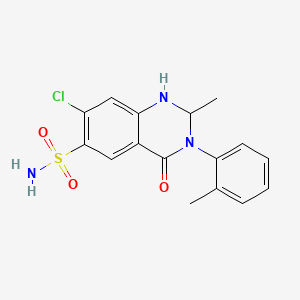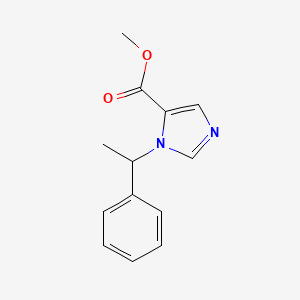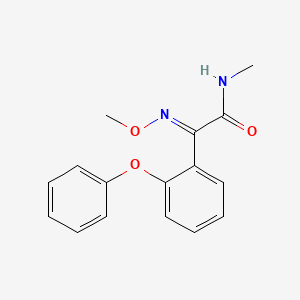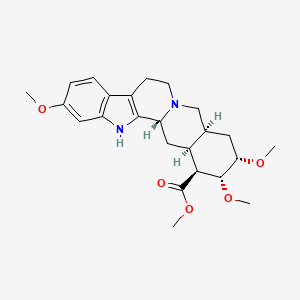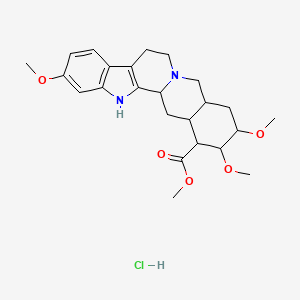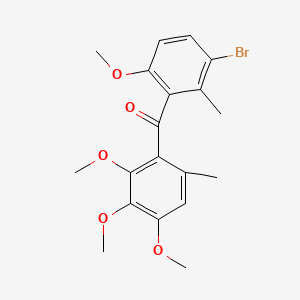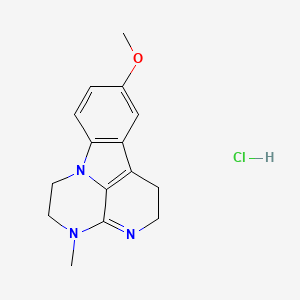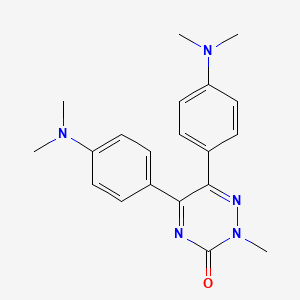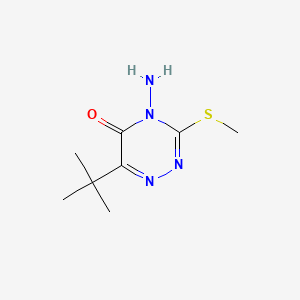
Interceptor flavor tabs
Overview
Description
Interceptor Flavor Tabs are a once-a-month tablet that prevents heartworm disease, controls adult hookworm, and removes and controls adult roundworm and whipworm infections in dogs and puppies . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of milbemycin oxime .
Synthesis Analysis
Milbemycin oxime, the active ingredient in this compound, consists of the oxime derivatives of 5-didehydromilbemycins in the ratio of approximately 80% A4 (C32H45NO7, MW 555.71) and 20% A3 (C31H43NO7, MW 541.68) .
Molecular Structure Analysis
The molecular structure of milbemycin oxime, the active ingredient in this compound, is complex. It consists of the oxime derivatives of 5-didehydromilbemycins .
Physical And Chemical Properties Analysis
This compound are solid tablets . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of milbemycin oxime .
Scientific Research Applications
Efficacy Against Ancylostoma Braziliense in Dogs
A study by Bienhoff et al. (2013) evaluated the efficacy of Interceptor® Flavor Tabs® in treating natural infections of Ancylostoma braziliense in dogs. The research demonstrated a significant reduction in parasite load, highlighting the effectiveness of this formulation in managing such infections in canines.
Pharmacokinetics in Combination with Spinosad
Holmstrom et al. (2012) investigated the pharmacokinetic interactions when spinosad and milbemycin oxime (found in Interceptor Flavor Tabs) are administered simultaneously to dogs. Their study here revealed that co-administration results in greater systemic exposure of milbemycin oxime compared to when it's administered alone.
Treatment of Baylisascaris Procyonis Infections in Dogs
Bowman et al. (2005) examined the effectiveness of Sentinel Flavor Tabs (containing milbemycin oxime, similar to Interceptor) in treating Baylisascaris procyonis infections in dogs. Their study here found an overall efficacy rate of 91.0% in treated dogs, suggesting its potential in managing such infections.
Clinical and Immunological Reaction in Dogs with Spontaneous Food Allergy
A study by Jackson and Hammerberg (2002) focused on the clinical and immunological response to this compound in dogs with spontaneous food allergy. Their research here revealed significant adverse reactions and increases in serum allergen-specific IgE, indicating caution in using flavored medications in food-allergic dogs.
Interceptor and Trim Tab Combination in Vessels
In an engineering context, Mansoori and Fernandes (2017) discussed the combination of interceptors and trim tabs in controlling the trim of vessels. Their research here, although not directly related to the veterinary application, uses the term "Interceptor" in a different context, illustrating a broader use of the term in scientific literature.
Mechanism of Action
Interceptor Flavor Tabs are a veterinary medication primarily composed of a compound called Milbemycin Oxime . They are used as a broad-spectrum antiparasitic, active against worms and mites .
Target of Action
The primary targets of this compound are parasites such as heartworms (Dirofilaria immitis), hookworms (Ancylostoma caninum), roundworms (Toxocara canis and Toxascaris leonina), and whipworms (Trichuris vulpis) in dogs and puppies . In cats and kittens, it prevents heartworm disease and removes adult hookworms and roundworms .
Mode of Action
Milbemycin Oxime, the active ingredient in this compound, works by opening glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . This leads to hyperpolarization of these cells, blocking signal transfer . This action paralyzes and eliminates the parasites.
Biochemical Pathways
The biochemical pathways affected by Milbemycin Oxime primarily involve the nervous system of the parasites. By opening the glutamate-sensitive chloride channels, it disrupts the normal functioning of the parasites’ nervous system, leading to their paralysis and eventual death .
Pharmacokinetics
This compound are administered orally, once a month . Each tablet is formulated to provide a minimum of 0.23 mg/lb (0.5 mg/kg) body weight of Milbemycin Oxime . The bioavailability of Milbemycin Oxime is around 5-10% . It is metabolized in the liver and excreted through the bile duct .
Result of Action
The result of the action of this compound is the effective prevention and treatment of various parasitic infections. It prevents heartworm disease, controls adult hookworm, and removes and controls adult roundworm and whipworm infections in dogs and puppies . In cats and kittens, it prevents heartworm disease and removes adult hookworms and roundworms .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, the first dose should be administered within one month of the pet’s first exposure to mosquitoes and monthly thereafter until the end of the mosquito season . If a dose is missed and a 30-day interval between dosing is exceeded, administer Interceptor immediately and resume the monthly dosing schedule .
Biochemical Analysis
Biochemical Properties
Milbemycin oxime, the active compound in Interceptor Flavor Tabs, interacts with glutamate-gated chloride ion channels, which are prevalent in invertebrates . This interaction disrupts neurotransmission, leading to paralysis and death of the parasite .
Cellular Effects
In the cells of parasites, milbemycin oxime increases the permeability of the cell membrane to chloride ions . This disrupts the normal functioning of nerve cells, leading to paralysis and death of the parasite .
Molecular Mechanism
Milbemycin oxime binds to glutamate-gated chloride ion channels in nerve and muscle cells of invertebrates . This binding causes an influx of chloride ions into the cells, hyperpolarizing them and causing paralysis .
Temporal Effects in Laboratory Settings
This compound are administered orally once a month . The effects of milbemycin oxime persist for about a month, providing ongoing protection against heartworm and other parasites .
Dosage Effects in Animal Models
The dosage of this compound is determined by the weight of the dog . Higher dosages are used for larger dogs to ensure effective treatment . Adverse effects at high doses are rare but can include depression, lethargy, vomiting, shaking, diarrhea, hypersalivation, and decreased appetite .
Metabolic Pathways
It is known that it is excreted primarily in the feces .
Transport and Distribution
After oral administration, milbemycin oxime is absorbed from the gastrointestinal tract and distributed throughout the body . It is then excreted primarily in the feces .
Subcellular Localization
Milbemycin oxime acts on the cell membrane of nerve and muscle cells in invertebrates . It does not have a specific subcellular localization within these cells .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Interceptor flavor tabs involves several steps including the synthesis of the active ingredient milbemycin oxime and the formulation of the tablet.", "Starting Materials": [ "4,5-dihydro-5-(hydroxyimino)-avermectin B1", "hydrogen peroxide", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "flavoring agents", "excipients" ], "Reaction": [ "The synthesis of milbemycin oxime begins with the reaction of 4,5-dihydro-5-(hydroxyimino)-avermectin B1 with hydrogen peroxide and sodium hydroxide to form the corresponding epoxide.", "The epoxide is then reacted with acetic anhydride to form the acetate derivative, which is hydrolyzed to form milbemycin oxime.", "The milbemycin oxime is then formulated into tablets with the addition of flavoring agents and excipients.", "The tablets are coated with a film coating to improve their appearance and stability." ] } | |
CAS RN |
129496-10-2 |
Molecular Formula |
C126H176N4O28 |
Molecular Weight |
2194.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChI Key |
LKMMLHTWKLEARD-JTSRJRNYSA-N |
Isomeric SMILES |
CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGA-179246; CGA 179246; CGA179246; Milbemycin A 5-oxime; Milbemite; Trifexis; Milbemycin oxime; trade name Interceptor. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



